molecular formula C20H29N3O B2647808 N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1258753-53-5

N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2647808
CAS No.: 1258753-53-5
M. Wt: 327.472
InChI Key: APXLNPOZWQNGLO-UHFFFAOYSA-N
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Description

N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a piperidine ring and a prop-2-yn-1-yl group, allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via an alkylation reaction using a suitable alkyne, such as propargyl bromide, under basic conditions.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the 4-(diethylamino)phenylmethyl group using a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Diethylamine in the presence of a halide leaving group, under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: New compounds with different functional groups replacing the diethylamino group.

Scientific Research Applications

N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-{[4-(diethylamino)phenyl]methyl}-1-(but-2-yn-1-yl)piperidine-4-carboxamide
  • N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-3-carboxamide

Uniqueness

N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-4-13-22-14-11-18(12-15-22)20(24)21-16-17-7-9-19(10-8-17)23(5-2)6-3/h1,7-10,18H,5-6,11-16H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXLNPOZWQNGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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